triakontatetraneuropeptide triakontatetraneuropeptide
Brand Name: Vulcanchem
CAS No.: 120667-90-5
VCID: VC0039295
InChI: InChI=1S/C172H268N44O56S/c1-21-87(14)136(211-156(256)112(68-94-37-26-23-27-38-94)201-148(248)108(65-83(6)7)197-145(245)102(56-62-273-20)193-144(244)100(50-54-127(228)229)191-143(243)101(51-55-128(230)231)192-153(253)117(74-131(236)237)206-167(267)138(91(18)220)214-161(261)121-43-34-61-216(121)170(270)104(49-53-123(176)224)195-162(262)133(178)89(16)218)165(265)204-111(69-95-44-46-97(222)47-45-95)151(251)208-119(79-217)159(259)202-113(70-96-76-181-80-185-96)152(252)200-110(67-93-35-24-22-25-36-93)150(250)189-98(39-28-30-57-173)142(242)190-99(48-52-122(175)223)141(241)186-88(15)140(240)212-139(92(19)221)168(268)210-134(85(10)11)163(263)184-78-126(227)188-115(72-129(232)233)158(258)209-135(86(12)13)164(264)205-114(71-124(177)225)157(257)213-137(90(17)219)166(266)207-118(75-132(238)239)154(254)194-103(41-32-59-182-172(179)180)169(269)215-60-33-42-120(215)160(260)183-77-125(226)187-106(63-81(2)3)146(246)198-109(66-84(8)9)149(249)203-116(73-130(234)235)155(255)199-107(64-82(4)5)147(247)196-105(171(271)272)40-29-31-58-174/h22-27,35-38,44-47,76,80-92,98-121,133-139,217-222H,21,28-34,39-43,48-75,77-79,173-174,178H2,1-20H3,(H2,175,223)(H2,176,224)(H2,177,225)(H,181,185)(H,183,260)(H,184,263)(H,186,241)(H,187,226)(H,188,227)(H,189,250)(H,190,242)(H,191,243)(H,192,253)(H,193,244)(H,194,254)(H,195,262)(H,196,247)(H,197,245)(H,198,246)(H,199,255)(H,200,252)(H,201,248)(H,202,259)(H,203,249)(H,204,265)(H,205,264)(H,206,267)(H,207,266)(H,208,251)(H,209,258)(H,210,268)(H,211,256)(H,212,240)(H,213,257)(H,214,261)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,271,272)(H4,179,180,182)/t87-,88-,89+,90+,91+,92+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,133-,134-,135-,136-,137-,138-,139-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N
Molecular Formula: C172H268N44O56S
Molecular Weight: 3880 g/mol

triakontatetraneuropeptide

CAS No.: 120667-90-5

Main Products

VCID: VC0039295

Molecular Formula: C172H268N44O56S

Molecular Weight: 3880 g/mol

triakontatetraneuropeptide - 120667-90-5

CAS No. 120667-90-5
Product Name triakontatetraneuropeptide
Molecular Formula C172H268N44O56S
Molecular Weight 3880 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C172H268N44O56S/c1-21-87(14)136(211-156(256)112(68-94-37-26-23-27-38-94)201-148(248)108(65-83(6)7)197-145(245)102(56-62-273-20)193-144(244)100(50-54-127(228)229)191-143(243)101(51-55-128(230)231)192-153(253)117(74-131(236)237)206-167(267)138(91(18)220)214-161(261)121-43-34-61-216(121)170(270)104(49-53-123(176)224)195-162(262)133(178)89(16)218)165(265)204-111(69-95-44-46-97(222)47-45-95)151(251)208-119(79-217)159(259)202-113(70-96-76-181-80-185-96)152(252)200-110(67-93-35-24-22-25-36-93)150(250)189-98(39-28-30-57-173)142(242)190-99(48-52-122(175)223)141(241)186-88(15)140(240)212-139(92(19)221)168(268)210-134(85(10)11)163(263)184-78-126(227)188-115(72-129(232)233)158(258)209-135(86(12)13)164(264)205-114(71-124(177)225)157(257)213-137(90(17)219)166(266)207-118(75-132(238)239)154(254)194-103(41-32-59-182-172(179)180)169(269)215-60-33-42-120(215)160(260)183-77-125(226)187-106(63-81(2)3)146(246)198-109(66-84(8)9)149(249)203-116(73-130(234)235)155(255)199-107(64-82(4)5)147(247)196-105(171(271)272)40-29-31-58-174/h22-27,35-38,44-47,76,80-92,98-121,133-139,217-222H,21,28-34,39-43,48-75,77-79,173-174,178H2,1-20H3,(H2,175,223)(H2,176,224)(H2,177,225)(H,181,185)(H,183,260)(H,184,263)(H,186,241)(H,187,226)(H,188,227)(H,189,250)(H,190,242)(H,191,243)(H,192,253)(H,193,244)(H,194,254)(H,195,262)(H,196,247)(H,197,245)(H,198,246)(H,199,255)(H,200,252)(H,201,248)(H,202,259)(H,203,249)(H,204,265)(H,205,264)(H,206,267)(H,207,266)(H,208,251)(H,209,258)(H,210,268)(H,211,256)(H,212,240)(H,213,257)(H,214,261)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,271,272)(H4,179,180,182)/t87-,88-,89+,90+,91+,92+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,133-,134-,135-,136-,137-,138-,139-/m0/s1
Standard InChIKey NMEHNETUFHBYEG-IHKSMFQHSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N
SMILES CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N
Sequence TQPTDEEMLFIYSHFKQATVGDVNTDRPGLLDLK
Synonyms DBI 17-50
diazepam binding inhibitor 17-50
rat brain triakontatreaneuropeptide
triakontatetraneuropeptide
TTTN
PubChem Compound 16131018
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator